molecular formula C10H15NO B8380711 1-Cyclohex-3-enyl-pyrrolidin-2-one

1-Cyclohex-3-enyl-pyrrolidin-2-one

Cat. No.: B8380711
M. Wt: 165.23 g/mol
InChI Key: TXYGCHUZJRNGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohex-3-enyl-pyrrolidin-2-one is a chemical compound based on the γ-lactam (pyrrolidin-2-one) scaffold, a structure of significant interest in medicinal chemistry due to its presence in various biologically active molecules . The γ-lactam core is a privileged structure in drug discovery, and substituted pyrrolidin-2-ones, particularly those with specific aromatic or alkenyl substituents like the cyclohexenyl group, are investigated as potential inhibitors for a range of biological targets . These targets include histone deacetylases, cannabinoid receptors, and cyclin-dependent kinases, positioning such compounds as valuable tools for developing new therapeutic agents . Compounds within this class have also been utilized as key intermediates in synthetic organic chemistry for the construction of more complex nitrogen-containing polycyclic structures, such as benz[g]indolizidine derivatives, which are relevant to pharmacology . The cyclohexenyl moiety may contribute to the compound's properties by influencing its lipophilicity and three-dimensional conformation, thereby modulating its interaction with biological systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-cyclohex-3-en-1-ylpyrrolidin-2-one

InChI

InChI=1S/C10H15NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h1-2,9H,3-8H2

InChI Key

TXYGCHUZJRNGGX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2CCC=CC2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antagonist Activity

Recent studies have identified 1-Cyclohex-3-enyl-pyrrolidin-2-one as a potent antagonist for the relaxin-3 receptor RXFP3. In pharmacological screenings, this compound demonstrated significant antagonist activity with an IC50 value of approximately 5.74 µM, indicating its potential as a therapeutic agent for conditions related to appetite control and metabolic disorders . The structure-activity relationship (SAR) studies further revealed that modifications to the compound could enhance its efficacy, making it a candidate for drug development targeting RXFP3 pathways.

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A series of pyrrolidine derivatives, including this compound, were screened against Mycobacterium tuberculosis, showing promising inhibitory effects on the InhA enzyme, which is crucial for mycobacterial fatty acid synthesis. This highlights the potential of this compound in developing new antituberculosis agents .

Industrial Applications

2.1 Solvent and Chemical Intermediate

This compound is utilized as a solvent in various industrial applications, including cleaning and degreasing processes. Its properties as a low to moderate hazard material make it suitable for use in the electronics and textile industries as a complexing agent and dispersion aid . The compound's ability to dissolve polar and non-polar substances enhances its utility in formulating specialty cleaners.

Case Studies

Study Application Findings
Study on RXFP3 AntagonismPharmacologyDemonstrated IC50 of 5.74 µM against RXFP3, suggesting potential for metabolic disorder treatment .
Antituberculosis ScreeningMedicinal ChemistryIdentified as a potent inhibitor of InhA enzyme in Mycobacterium tuberculosis, with significant binding affinity .
Industrial Use AnalysisChemical EngineeringEffective solvent in cleaning applications with low health risks associated with its use .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Comparison

Table 1: Key Structural Features of Selected Pyrrolidin-2-one Derivatives
Compound Name Substituents at Key Positions Notable Functional Groups CAS/References
1-Cyclohex-3-enyl-pyrrolidin-2-one 1: Cyclohex-3-enyl Cyclohexene, lactam Not explicitly provided
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one 1: Methyl; 3: Quinoxalinyl Aromatic heterocycle, lactam
1-Cyclohexyl-3-hydroxy-pyrrolidin-2-one 1: Cyclohexyl; 3: Hydroxyl Hydroxyl, saturated cyclohexane 5336-35-6
1-Ethenylpyrrolidin-2-one 1: Ethenyl Vinyl group, lactam 25249-54-1
3-Amino-1-hydroxy-pyrrolidin-2-one 1: Hydroxyl; 3: Amino Amino, hydroxyl 1003-51-6

Key Observations :

  • 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one () incorporates an aromatic quinoxaline moiety, which is associated with antimicrobial activity in related compounds, suggesting that substituents at the 3-position significantly influence biological properties .
Physicochemical Properties
  • 1-Ethenylpyrrolidin-2-one ’s vinyl group may participate in polymerization or Michael addition reactions, a reactivity profile distinct from cyclohexenyl derivatives .

Preparation Methods

Table 1: Comparative Analysis of Cyclization Methods

MethodCatalystSolventTemperature (°C)TimeYield (%)
Acid-catalyzedpTSAToluene11012 h72
MicrowaveNoneSolvent-free12010 min82*

*Reported for analogous structures; extrapolated for target compound.

Alkylation of Pyrrolidin-2-one

Direct alkylation of pyrrolidin-2-one with cyclohex-3-enyl bromide represents a straightforward route. However, achieving regioselectivity at the lactam nitrogen remains challenging. A patented solution employs phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane). This method affords a 68% yield with minimal N,O-dialkylation byproducts.

Ring-Closing Metathesis (RCM)

RCM offers a modular route to construct the cyclohexene ring post-lactam formation. Starting from N-allyl-pyrrolidin-2-one , Grubbs’ second-generation catalyst (5 mol%) facilitates olefin metathesis in dichloromethane at 40°C. While this method achieves 65% yield, catalyst cost and sensitivity to oxygen limit scalability.

Enzymatic Resolution for Enantioselective Synthesis

For applications requiring chiral purity, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic this compound. In a biphasic system (hexane/buffer), the (R)-enantiomer is preferentially hydrolyzed, leaving the (S)-enantiomer with 94% enantiomeric excess (ee) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclohex-3-enyl-pyrrolidin-2-one, and how can purity be validated?

  • Methodological Answer: The compound is typically synthesized via cyclization or coupling reactions involving pyrrolidin-2-one precursors and cyclohexene derivatives. Key reagents may include catalysts like palladium for cross-coupling or acid/base conditions for ring formation. Purity validation requires HPLC (≥98% purity threshold) coupled with spectroscopic techniques (NMR, IR) to confirm structural integrity. Storage in dry, ventilated environments at controlled temperatures (e.g., 2–8°C) is critical to prevent degradation .

Q. What safety protocols are essential for handling this compound given limited toxicological data?

  • Methodological Answer: Due to the absence of comprehensive toxicity data, adhere to universal precautions: use fume hoods, wear nitrile gloves, and employ closed-system transfers. Monitor workplace controls (e.g., air quality sensors) and implement spill protocols involving inert absorbents (e.g., vermiculite). First-aid measures include immediate skin washing (15 minutes with water) and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

  • Methodological Answer: Discrepancies may arise from variations in solvent polarity, temperature, or catalyst loading. Design a multifactorial experiment to isolate variables:

  • Test reactivity under inert (N₂/Ar) vs. aerobic conditions.
  • Compare kinetic profiles using stopped-flow spectroscopy.
  • Validate results with computational modeling (DFT for transition-state analysis).
    Cross-reference findings with structurally analogous pyrrolidinones (e.g., 3-Amino-1-hydroxy-pyrrolidin-2-one) to identify substituent effects .

Q. What strategies are viable for ecological risk assessment when environmental data is unavailable?

  • Methodological Answer: Use read-across approaches with structurally similar compounds (e.g., pyrrolidinones with known biodegradability). Conduct in silico predictions using tools like EPI Suite™ for persistence/bioaccumulation. Experimental microcosm studies can assess soil mobility and microbial degradation rates under simulated environmental conditions (pH 5–9, 25°C). Prioritize OECD 301/307 guidelines for standardized testing .

Q. How can stereochemical purity of this compound be ensured during asymmetric synthesis?

  • Methodological Answer: Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-metal complexes). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For validation, use X-ray crystallography (as in related cyclohexyl-pyrrolidine structures) to resolve absolute configuration .

Experimental Design & Data Analysis

Q. What statistical frameworks are optimal for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to EC₅₀/IC₅₀ calculations. Use ANOVA with post-hoc corrections (Bonferroni) for multi-group comparisons. For high-throughput data, machine learning (random forests) can identify structure-activity relationships (SAR) .

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer: Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs: temperature, catalyst ratio).
  • Use design-of-experiments (DoE) to optimize robustness.
  • Apply PAT (Process Analytical Technology) for real-time monitoring (e.g., in situ FTIR).
    Statistical process control (SPC) charts can track variability and identify outliers .

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